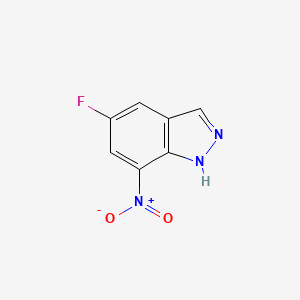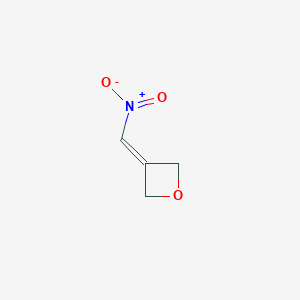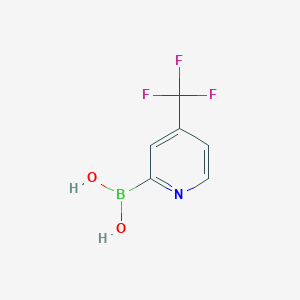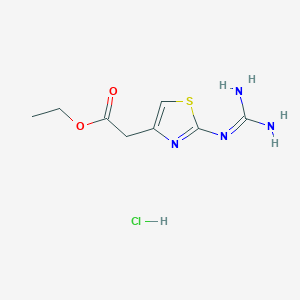![molecular formula C10H15BrN2O B1441044 4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol CAS No. 1220030-00-1](/img/structure/B1441044.png)
4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol
Overview
Description
“4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The CAS Number for this compound is 1220030-00-1 .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H15BrN2O . This indicates that it contains 10 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .
Scientific Research Applications
Heterocyclic Compound Synthesis
- Synthesis of Heterocyclic β-Amino Acids: A study demonstrates the preparation of β-amino-5-pyrimidinepropanoic ester via Michael addition, showcasing the utility of similar compounds in peptide and peptidomimetic synthesis (Bovy & Rico, 1993).
Spectroscopic and Structural Investigations
- Vibrational, Structural, Electronic, and Optical Studies: Research conducted on compounds with dichlorophenyl amino and methylidene oxobutanoic acid moieties offers spectroscopic and structural insights, suggesting potential for nonlinear optical materials and pharmacological importance through molecular docking studies (Vanasundari et al., 2018).
Organic Synthesis and Catalysis
- Practical Synthesis of CCR5 Antagonist: Demonstrates a method for synthesizing a CCR5 antagonist, highlighting the application of bromo-substituted compounds in pharmaceutical synthesis (Ikemoto et al., 2005).
Coordination Chemistry
- Formation of 2-Pyridinyl-2-Oxazolines: The study explores the reaction of pyridine-carbonitrile with amino alcohols in the presence of metal salts, leading to solid complexes containing oxazoline derivatives. This showcases potential applications in coordination chemistry and catalysis (Segl et al., 1998).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds have been used in sm cross-coupling reactions , which are key biochemical pathways in the synthesis of various organic compounds.
Result of Action
Similar compounds have shown photoreversible color change in the powder crystal state , indicating potential applications in high-density storage, fluorescence switching, and bioimaging .
Action Environment
Similar compounds have shown excellent fluorescence reversibility under alternating uv and visible light , suggesting that light conditions could potentially influence their action.
Properties
IUPAC Name |
4-[(5-bromo-4-methylpyridin-2-yl)amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-5-10(13-6-9(7)11)12-4-3-8(2)14/h5-6,8,14H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBWYRGPPNOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Acetylamino)-4-methoxyphenoxy]acetic acid](/img/structure/B1440964.png)
![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)
![5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440966.png)
![4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide](/img/structure/B1440968.png)

![2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide](/img/structure/B1440970.png)





![5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440981.png)

